molecular formula C29H24N4O2 B15086277 3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]propanohydrazide

3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]propanohydrazide

Cat. No.: B15086277
M. Wt: 460.5 g/mol
InChI Key: NNWKYTIJDUECJB-ZCTHSVRISA-N
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Description

3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]propanohydrazide is a complex organic compound that features an imidazole ring, a naphthyl group, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]propanohydrazide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]propanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]propanohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]propanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]propanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C29H24N4O2

Molecular Weight

460.5 g/mol

IUPAC Name

3-(4,5-diphenylimidazol-1-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]propanamide

InChI

InChI=1S/C29H24N4O2/c34-26-16-15-21-9-7-8-14-24(21)25(26)19-31-32-27(35)17-18-33-20-30-28(22-10-3-1-4-11-22)29(33)23-12-5-2-6-13-23/h1-16,19-20,34H,17-18H2,(H,32,35)/b31-19+

InChI Key

NNWKYTIJDUECJB-ZCTHSVRISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)CCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)CCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5

Origin of Product

United States

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